ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate
CAS No.: 28313-73-7
Cat. No.: VC21488185
Molecular Formula: C12H10F3N3O2
Molecular Weight: 285.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28313-73-7 |
|---|---|
| Molecular Formula | C12H10F3N3O2 |
| Molecular Weight | 285.22g/mol |
| IUPAC Name | ethyl (2E)-2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10(7-16)18-17-9-5-3-4-8(6-9)12(13,14)15/h3-6,17H,2H2,1H3/b18-10+ |
| Standard InChI Key | CQFRCJNDHXSWQK-VCHYOVAHSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/C#N |
| SMILES | CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
Introduction
Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate is a synthetic organic compound with the molecular formula C12H10F3N3O2. It is primarily known for its use as a herbicide, belonging to the class of aryloxyphenoxypropionic acids, although it is structurally distinct from typical members of this class. This compound exhibits selective herbicidal activity against various grass weeds in crops like rice, corn, and wheat by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.
Synthesis and Chemical Reactions
The synthesis of ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate typically involves multiple steps, including reactions with hydrazine derivatives. While specific synthesis protocols may vary, the compound's versatility in organic chemistry is highlighted by its participation in various chemical reactions due to its functional groups.
Biological Activity and Herbicidal Mechanism
Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate acts as a selective herbicide by inhibiting acetyl-CoA carboxylase (ACCase), disrupting lipid metabolism in plants and leading to plant death. This mechanism is crucial for understanding its effectiveness and potential resistance among weed populations.
Research and Development
Research efforts are ongoing to explore the potential of ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate as a lead compound for developing new herbicides. This involves structural modifications to improve selectivity, efficacy, and environmental profiles.
Comparison with Similar Compounds
Several compounds share structural similarities with ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate, each with unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate | C12H10F3N3O2 | Trifluoromethyl group, hydrazine derivative |
| Ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate | - | Contains a nitro group instead of trifluoromethyl |
| Ethyl 2-[cyano(phenyl)phosphanyl]acetate | - | Phosphanyl group introduces different reactivity |
These variations in functional groups significantly influence their chemical behavior and biological activity.
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